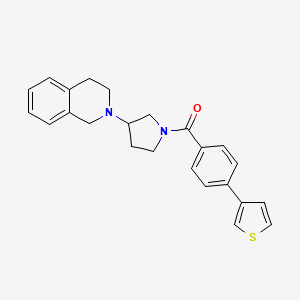
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C24H24N2OS and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a dihydroisoquinoline moiety and a thiophene-substituted phenyl group, which contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C24H24N2OS
- Molecular Weight : 388.5 g/mol
- CAS Number : 2034358-18-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties. The pyrrolidinyl group enhances binding affinity to target receptors, while the thiophene ring contributes to the overall stability and bioactivity of the molecule.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Similar compounds have shown promise as antidepressants by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation through mechanisms involving tubulin polymerization disruption.
Data Table: Biological Activities and IC50 Values
| Activity Type | Mechanism of Action | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | 0.5 | |
| Anti-inflammatory | Cytokine inhibition | 1.2 | |
| Antitumor | Tubulin polymerization inhibition | 1.34 |
Case Study 1: Antidepressant Properties
A study explored the antidepressant potential of related isoquinoline derivatives, revealing that these compounds significantly reduced depressive-like behaviors in animal models when administered at specific doses. This suggests that our compound may exhibit similar effects due to structural similarities.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound could reduce levels of inflammatory markers in cultured macrophages, indicating its potential utility in treating conditions like rheumatoid arthritis or asthma.
Case Study 3: Antitumor Activity
Research on analogs showed that they effectively inhibited the growth of various cancer cell lines, including HeLa and HepG-2 cells, with IC50 values significantly lower than those of established chemotherapeutic agents.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-24(20-7-5-19(6-8-20)22-11-14-28-17-22)26-13-10-23(16-26)25-12-9-18-3-1-2-4-21(18)15-25/h1-8,11,14,17,23H,9-10,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWOSKRFAVNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














